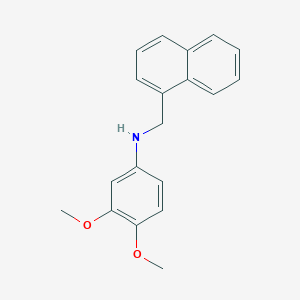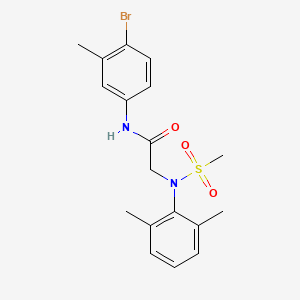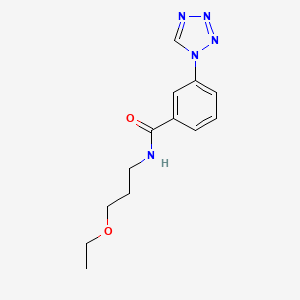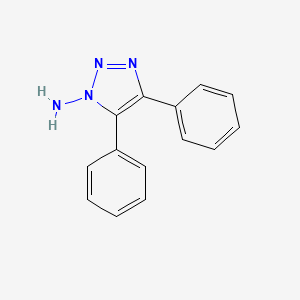
3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-N-(naphthalen-1-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two methoxy groups attached to the benzene ring and a naphthalen-1-ylmethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ylmethanol with 3,4-dimethoxyaniline under catalytic conditions. For example, using a catalytic protocol with secondary alcohols can yield the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions is one such method that can be employed for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-N-(naphthalen-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups or the naphthalen-1-ylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dimethoxy-N-(naphthalen-1-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: This compound can be explored for its pharmacological properties and potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups and the naphthalen-1-ylmethyl group play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and the biological or chemical system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyaniline: This compound is similar in structure but lacks the naphthalen-1-ylmethyl group.
3,4,5-Trimethoxyaniline: This compound has an additional methoxy group compared to 3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline.
2,5-Dimethoxyaniline: This compound has methoxy groups at different positions on the benzene ring.
Uniqueness
The uniqueness of this compound lies in the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-11-10-16(12-19(18)22-2)20-13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAANZPLNWMMHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(2-methoxy-3-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033006.png)
![2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B5033010.png)


![1-(2-chloro-6-fluorobenzyl)-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5033030.png)
![3-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B5033035.png)
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)


![3-[(4-ethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5033064.png)
![ethyl 2-[bis(phenylsulfonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5033083.png)
![6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)


